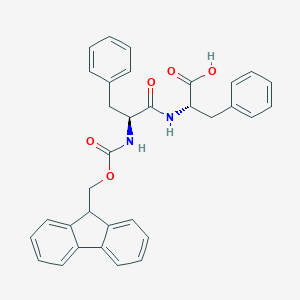

Fmoc-Phe-Phe-OH

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTXQVSHOISSL-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460392 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84889-09-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84889-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Resin Selection and Initial Loading

Solid-phase synthesis begins with the selection of a resin suitable for Fmoc-based chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for their compatibility with Fmoc/tBu strategies. For this compound, the Wang resin (loading capacity: 0.7–1.0 mmol/g) is often employed to yield a free C-terminal carboxyl group after cleavage.

Resin Swelling and Activation

The resin is swollen in dimethylformamide (DMF) or dichloromethane (DCM) for 30–60 minutes to ensure optimal accessibility of reactive sites. Subsequent washing with DMF (3×5 mL) removes impurities and prepares the resin for initial Fmoc deprotection.

Sequential Amino Acid Coupling

The synthesis proceeds via iterative deprotection and coupling cycles:

Fmoc Deprotection

A 20% piperidine/DMF solution is used to remove the Fmoc group from the resin-bound amino acid. Two treatments (1 min and 10 min) ensure complete deprotection, as incomplete removal leads to truncated sequences.

First Coupling: Fmoc-Phe-OH Attachment

The first phenylalanine residue is coupled using Fmoc-Phe-OH (3 equiv), activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 3 equiv) and N,N-diisopropylethylamine (DIEA, 6 equiv) in DMF. The reaction is agitated for 30–60 minutes, achieving near-quantitative coupling efficiency.

Second Coupling: H-Phe-OH Attachment

After deprotection, the second phenylalanine (H-Phe-OH, 3 equiv) is coupled under identical conditions. Aggregation due to hydrophobic interactions between phenylalanine residues may necessitate extended coupling times (90–120 min) or elevated temperatures (40–50°C).

Cleavage and Purification

The dipeptide is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) cocktail for 2–3 hours. Precipitation in cold diethyl ether yields crude this compound, which is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Table 1: SPPS Conditions for this compound

| Parameter | Specification | Source |

|---|---|---|

| Resin | Wang, 0.7 mmol/g | |

| Coupling Reagent | HBTU/DIEA | |

| Deprotection Agent | 20% piperidine/DMF | |

| Cleavage Cocktail | TFA/TIS/water (95:2.5:2.5) | |

| Average Yield | 75–85% |

Solution-Phase Synthesis of this compound

Carbodiimide-Mediated Coupling

Solution-phase synthesis employs carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of Fmoc-Phe-OH for coupling with H-Phe-OtBu (tert-butyl ester).

Activation and Coupling

Fmoc-Phe-OH (1.2 equiv) is dissolved in DMF or DCM with DIC (1.1 equiv) and a catalytic additive (e.g., hydroxybenzotriazole, HOBt). After 10 minutes of activation, H-Phe-OtBu (1.0 equiv) is added, and the reaction proceeds at room temperature for 6–12 hours.

Deprotection and Isolation

The tert-butyl group is removed using 50% TFA/DCM, followed by neutralization and extraction. The crude product is recrystallized from ethyl acetate/hexane to yield this compound.

Table 2: Solution-Phase Synthesis Parameters

| Parameter | Specification | Source |

|---|---|---|

| Coupling Reagent | DIC/HOBt | |

| Solvent | DMF or DCM | |

| Reaction Time | 6–12 hours | |

| Average Yield | 65–75% |

Mechanistic Insights and Optimization

化学反应分析

Types of Reactions

Fmoc-Phe-Phe-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

Tissue Engineering

Fmoc-Phe-Phe-OH has emerged as a crucial building block for self-assembling hydrogels that mimic the extracellular matrix. These hydrogels support cell adhesion and proliferation, making them suitable for tissue engineering applications.

- Hydrogel Formation : this compound readily forms hydrogels in physiological conditions, demonstrating excellent mechanical stability and biocompatibility. Research indicates that these hydrogels can encapsulate cells and growth factors, promoting tissue regeneration .

- Cell Studies : Studies have shown that hydrogels made from this compound can support the growth of various cell types, including bovine chondrocytes, in both 2D and 3D cultures . This ability to facilitate cell growth is essential for developing scaffolds in regenerative medicine.

Drug Delivery Systems

The self-assembled structures of this compound hydrogels allow for controlled drug release mechanisms.

- Encapsulation Efficiency : Research has demonstrated that these hydrogels can encapsulate model drugs like fluorescein and insulin-FITC, allowing for sustained release over time. This property is advantageous for developing drug delivery systems that require precise dosing over extended periods .

- Biocompatibility : The use of aqueous solvents in the preparation of these gels ensures compatibility with biological systems, making them suitable for in vivo applications .

Biosensing Applications

This compound has been investigated for its potential as a biosensor material.

- Detection of Amyloid Fibrils : Self-assembled structures of Fmoc-diphenylalanine have been used to create biosensors capable of detecting amyloid fibrils associated with neurodegenerative diseases. The optical properties of these materials change in response to the presence of specific biomolecules, allowing for sensitive detection .

- Nanomaterial Properties : The unique optical characteristics of Fmoc-diphenylalanine nanomaterials have led to their application in optoelectronics and photonic devices .

Antibacterial Properties

Recent studies have highlighted the antibacterial capabilities of this compound-based materials.

- Antibiofilm Activity : Hydrogels formed from cationic variants of Fmoc-diphenylalanine exhibit significant antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. This property is particularly useful in medical settings where biofilm formation on implants poses a serious risk .

- Mechanism of Action : The mechanism behind this antibacterial activity is believed to involve disruption of bacterial membranes and interference with biofilm development, making these materials promising candidates for use in coatings for medical devices .

Chemical Catalysis and Nanoreactors

The structural properties of this compound also lend themselves to applications in chemical catalysis.

- Nanoreactor Development : The self-assembly behavior can be harnessed to create nanoreactors that facilitate specific chemical reactions under mild conditions. These nanostructured materials can provide a controlled environment for reactions, enhancing efficiency and selectivity .

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Tissue Engineering | Self-assembling hydrogels that mimic extracellular matrix | Supports cell growth; biocompatible |

| Drug Delivery | Controlled release systems using hydrogels | Sustained release; compatible with biological systems |

| Biosensing | Materials used for detecting amyloid fibrils | Sensitive detection; changes optical properties |

| Antibacterial Properties | Hydrogels exhibiting activity against bacterial biofilms | Effective against Gram-positive and Gram-negative bacteria |

| Chemical Catalysis | Development of nanoreactors utilizing self-assembly properties | Enhanced reaction efficiency |

Case Studies

- Hydrogel Characterization : A study explored the hydrogelation behavior of fluorinated derivatives of Fmoc-Phe, demonstrating how C-terminal modifications influence self-assembly and mechanical properties. Results indicated that specific modifications could enhance hydrogel stability and functionality .

- Biosensor Development : Research by Rosenman et al. utilized self-assembled Fmoc-diphenylalanine materials as biosensors, showcasing their ability to detect amyloid fibrils through changes in optical properties, which could lead to advancements in diagnostics for neurodegenerative diseases .

- Antibiofilm Activity Study : Recent investigations into cationic variants of Fmoc-diphenylalanine revealed significant antibiofilm activity against common pathogens found on medical devices, suggesting potential applications in improving device safety .

作用机制

The mechanism of action of Fmoc-Phe-Phe-OH involves its interaction with specific molecular targets. The compound’s amide linkages and aromatic rings allow it to bind to proteins and enzymes, influencing their activity. The fluorenylmethoxycarbonyl group provides steric hindrance, protecting the amino acid residues during peptide synthesis and ensuring selective reactions.

相似化合物的比较

Protecting Group Variations

The choice of N-terminal protecting groups significantly influences self-assembly behavior:

The Fmoc group’s extended aromaticity enhances π-π interactions, enabling robust hydrogelation compared to Boc or Ac derivatives .

C-Terminal Modifications

The C-terminal carboxylic acid is critical for pH-dependent gelation. Modifications alter hydrophobicity and hydrogen bonding:

The free carboxylic acid in this compound enables reversible charge interactions, making it ideal for pH-responsive drug release .

Comparison with Modified Phenylalanine Derivatives

Side-Chain Functionalization

Substituents on phenylalanine residues tune hydrophobicity and intermolecular interactions:

Fluorinated derivatives (e.g., Fmoc-Phe(4-F)-OH) improve thermal stability but may reduce biocompatibility compared to unmodified this compound .

Backbone and Sequence Variations

This compound outperforms H-Phe-∆Phe-OH in nanogel stability due to surfactant compatibility and optimized HLB ratios .

Key Research Findings

- Drug Delivery: this compound NGs show 90% doxorubicin encapsulation efficiency and selective uptake in MDA-MB-231 cells, unlike non-targeted analogues .

- Sensitivity in Diagnostics: this compound/AgNP composites detect analytes at picomolar concentrations via SERS, a feat unmatched by Boc-FF or Ac-FF .

- Biocompatibility : this compound hydrogels support MC3T3-E1 preosteoblast growth, whereas fluorinated derivatives exhibit cytotoxicity at high concentrations .

生物活性

Fmoc-Phe-Phe-OH (Nα-fluorenylmethoxycarbonyl-diphenylalanine) is a dipeptide that has garnered significant attention in the fields of biomaterials and biomedical applications due to its unique self-assembly properties and biological activities. This article delves into its biological activity, particularly its antimicrobial properties, tissue engineering applications, and potential for drug delivery systems.

This compound is characterized by its ability to self-assemble into hydrogels under physiological conditions. The Fmoc (fluorenylmethoxycarbonyl) group enhances the hydrophobic interactions between phenylalanine residues, promoting the formation of fibrous structures that are crucial for various applications in biomedicine . The gelation occurs typically at pH values below 8, allowing for the formation of stable hydrogels that can encapsulate drugs and other therapeutic agents.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 341.4 g/mol |

| Gelation pH | < 8 |

| Hydrogel Formation | Self-assembling under physiological conditions |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Applications | Tissue engineering, drug delivery systems |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound hydrogels. These hydrogels have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The mechanism of action appears to be linked to the disruption of bacterial membranes, which is attributed to the hydrophobic nature of the phenylalanine residues .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial potency of Fmoc-Phe-Phe dipeptide hydrogels, researchers encapsulated porphyrin chromophores within the hydrogel matrix. This combination not only enhanced the mechanical stability of the hydrogels but also improved their antimicrobial efficacy. The results indicated a notable reduction in bacterial growth in vitro, suggesting potential applications in wound healing and infection control .

Tissue Engineering Applications

This compound has been explored as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Hydrogels formed from this dipeptide can mimic extracellular matrix properties, providing a conducive environment for cell growth .

Table 2: Applications in Tissue Engineering

| Application | Description |

|---|---|

| Scaffold for Cell Growth | Supports adhesion and proliferation of various cell types |

| Drug Delivery Systems | Encapsulates therapeutic agents for controlled release |

| Wound Healing | Accelerates healing processes by providing an antimicrobial barrier |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The self-assembly into fibrous structures is driven by hydrophobic interactions among phenylalanine residues.

- Antibacterial Mechanism : The disruption of bacterial membranes is facilitated by the amphiphilic nature of the hydrogel components.

- Biocompatibility : The hydrogel's composition allows for minimal cytotoxic effects on mammalian cells, making it suitable for therapeutic applications .

常见问题

Q. Advanced Research Focus

- Spectroscopic Analysis : UV-Vis and fluorescence quenching assays quantify binding constants (K~10⁴ M⁻¹) with ct-DNA, driven by groove binding or electrostatic interactions .

- Molecular Dynamics (MD) Simulations : Predict co-assembly mechanisms with nucleotides, highlighting roles of hydrophobic and aromatic stacking forces .

- Controlled Release Studies : Monitor drug release kinetics (e.g., doxorubicin) using dialysis membranes under simulated physiological conditions .

How can this compound-based composites be optimized for tissue engineering applications?

Q. Advanced Research Focus

- Composite Design : Blend with hydroxyapatite (HAP) to mimic bone ECM, achieving compressive strengths >10 MPa .

- 3D Printing : Use peptide-AgNP hybrids as low-cost SERS substrates for biosensing (detection limits ~pM) .

- Cell Selectivity : Leverage caveolin-1 overexpression in cancer cells for targeted nanogel uptake (e.g., MDA-MB-231 vs. normal cells) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。